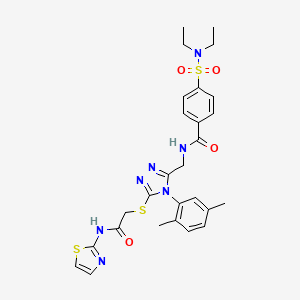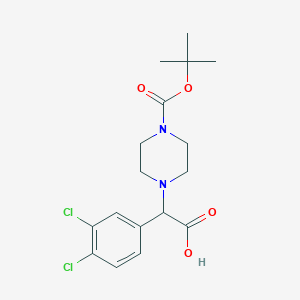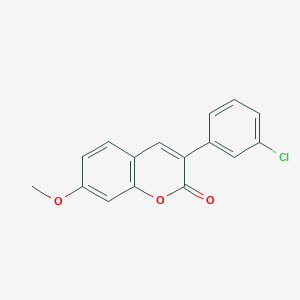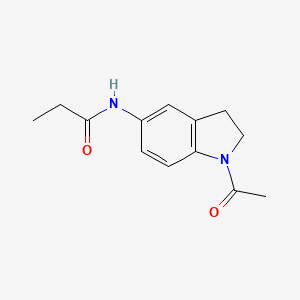
4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules known for their complex structure and potential biological activities. Compounds with similar structural motifs have been synthesized and studied for various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and sulfonation processes. A common approach involves the reaction of aromatic ketones with aromatic aldehydes in the presence of catalysts to form intermediates, which are then further modified through reactions with hydroxylamine hydrochloride, formaldehyde, and sulfonamides (Dighe et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectral analysis and X-ray diffraction studies, revealing details about bond lengths, angles, and molecular conformations. For example, crystallographic studies have shown how hydrogen bonding and π-π interactions stabilize the molecular structure of related benzamide compounds (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, including those involving N-sulfonylamines and azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines. These reactions are influenced by the choice of reactants and conditions, demonstrating the compounds' reactivity and versatility (Tornus et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of benzamide derivatives are crucial for their practical applications. These properties can be influenced by the molecular structure, substituents, and intermolecular interactions present in the compound.
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including anticancer activity, fluorescence upon reaction with thiols, and the ability to form gels in specific solvents. These properties are a function of the compound's molecular framework and the nature of its substituents (Ravinaik et al., 2021), (Toyo’oka et al., 1989).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound shows relevance in the field of chemical synthesis and reactions. For instance, the study by Ledenyova et al. (2018) discusses the ANRORC rearrangement in a similar triazine compound, showcasing intricate chemical reactions that could be relevant to understanding the properties and synthetic pathways of the compound (Ledenyova et al., 2018).
Biological Activities
Research by Ceylan et al. (2014) on hybrid molecules containing azole moieties, including triazoles, indicates potential biological activities. This suggests that our compound may possess similar bioactive properties, given its structural similarity (Ceylan et al., 2014).
Anticancer Properties
Šermukšnytė et al. (2022) explored derivatives of 1,2,4-triazole-3-thiol with potential anticancer effects. Since the compound contains a triazole moiety, it could be hypothesized that it may exhibit similar anticancer activities (Šermukšnytė et al., 2022).
Fungicidal Activity
The study by El-Telbani et al. (2007) on triazole derivatives shows fungicidal activity, suggesting that compounds with similar structures, such as the one , might also possess fungicidal properties (El-Telbani et al., 2007).
Complex Formation and Characterization
Adhami et al. (2012) researched on thiadiazolobenzamide and its metal complexes, demonstrating the potential of such compounds in forming complexes with metals, which could be a research direction for the compound (Adhami et al., 2012).
Antimicrobial and Antifungal Action
Sych et al. (2019) found that certain benzamide derivatives exhibited antimicrobial and antifungal activities. This indicates that our compound, being a benzamide derivative, may also have similar properties (Sych et al., 2019).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O4S3/c1-5-33(6-2)41(37,38)21-11-9-20(10-12-21)25(36)29-16-23-31-32-27(34(23)22-15-18(3)7-8-19(22)4)40-17-24(35)30-26-28-13-14-39-26/h7-15H,5-6,16-17H2,1-4H3,(H,29,36)(H,28,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCDAQFZMYQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2484279.png)



![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)




![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)